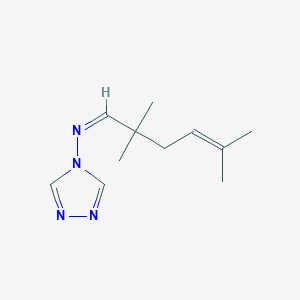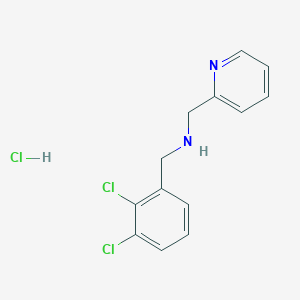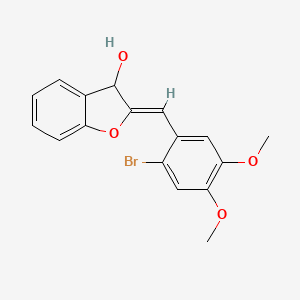![molecular formula C17H23N3O5 B5500667 (3aS*,6aS*)-5-[(3,5-dimethylisoxazol-4-yl)acetyl]-1-oxo-2-propylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5500667.png)
(3aS*,6aS*)-5-[(3,5-dimethylisoxazol-4-yl)acetyl]-1-oxo-2-propylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of complex organic molecules that are often explored for their unique chemical properties and potential applications in materials science, pharmaceuticals, and organic synthesis. Research in this area focuses on understanding the synthesis pathways, molecular structure, reactivity, and various physical and chemical properties of such compounds.
Synthesis Analysis
The synthesis of complex organic compounds like the one described often involves multi-step reactions, including cyclization, acylation, and substitution reactions. For example, the synthesis of similar pyrrole derivatives might involve [2+2] cycloaddition, followed by alkylation or acylation steps to introduce various functional groups (Uršič, Svete, & Stanovnik, 2010).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are common techniques used for the structural analysis of complex molecules. These methods provide insights into the molecular configuration, stereochemistry, and conformational dynamics of the compounds. For similar molecules, absolute configurations and stereoselectivity have been determined using these techniques (Tamazawa et al., 1986).
Chemical Reactions and Properties
The reactivity of pyrrole derivatives can be influenced by the presence of functional groups, which may undergo various chemical reactions, including nucleophilic substitution, oxidation, and cyclization. The specific reactivity patterns can provide insights into the synthesis of new compounds with desired properties (Gaywood & McNab, 2009).
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, solubility, and crystallinity, can be determined through various analytical techniques. These properties are crucial for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are key to understanding how these compounds can be utilized in synthesis, catalysis, and potentially as active pharmaceutical ingredients. Spectroscopic analysis and quantum chemical calculations are tools often used to predict and evaluate these properties, providing a foundation for further experimental investigations (Rawat & Singh, 2014).
Scientific Research Applications
Novel Synthetic Approaches
Reactions of Cyclic Anhydrides
A study by Balasubramaniyan and Argade (1989) explored the reactions of O-carboxymaleanilic acids leading to novel cyclic compounds, which could serve as intermediates for synthesizing complex molecular structures like the one mentioned. This research contributes to the field by providing new methods for constructing pyrrolo and pyrrole derivatives, potentially applicable in the synthesis of pharmaceuticals and materials science Balasubramaniyan & Argade, 1989.
1,3-Dipolar Cycloaddition Reactions
New and New (1984) reported on the synthesis of 5H-pyrrolo[2,1-a]isoindole derivatives through 1,3-dipolar cycloaddition reactions, highlighting a method that could be relevant for constructing the core structure of the compound . This work is significant for the development of novel heterocyclic compounds with potential application in medicinal chemistry New & New, 1984.
Molecular Docking and Screening
Synthesis and Molecular Docking
A study by Flefel et al. (2018) involved the synthesis of novel pyridine and fused pyridine derivatives, followed by molecular docking screenings towards a target protein. Although the specific compound was not mentioned, this research indicates the potential of similar compounds in therapeutic applications and the importance of molecular docking in identifying bioactive molecules Flefel et al., 2018.
Antimicrobial and Antimycobacterial Activity
Antimicrobial and Antimycobacterial Derivatives
Research by Rahmouni et al. (2016) on the synthesis of novel pyrazolopyrimidines derivatives with antimicrobial and anti-5-lipoxygenase agents indicates the broad utility of complex heterocyclic compounds in addressing microbial resistance and inflammation. This suggests that compounds with similar complexity could have applications in developing new antimicrobial and anti-inflammatory agents Rahmouni et al., 2016.
Conducting Polymers
Conducting Polymers from Pyrrole Derivatives
Sotzing et al. (1996) discussed the synthesis of conducting polymers from derivatized bis(pyrrol-2-yl) arylenes, highlighting the low oxidation potentials and stability of these polymers. This research opens pathways for using similar compounds in the development of electronic materials, sensors, and other applications requiring stable, conductive polymers Sotzing et al., 1996.
properties
IUPAC Name |
(3aS,6aS)-2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-6-oxo-5-propyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-4-5-19-8-17(16(23)24)9-20(7-13(17)15(19)22)14(21)6-12-10(2)18-25-11(12)3/h13H,4-9H2,1-3H3,(H,23,24)/t13-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWOPGMGPBGAOS-SUMWQHHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2(CN(CC2C1=O)C(=O)CC3=C(ON=C3C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C[C@]2(CN(C[C@H]2C1=O)C(=O)CC3=C(ON=C3C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,6aS)-2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-6-oxo-5-propyl-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide](/img/structure/B5500594.png)

![3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5500607.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-ethylphenyl)urea](/img/structure/B5500612.png)
![4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500621.png)

![2-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol](/img/structure/B5500632.png)


![5-(2,3-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500660.png)
![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5500669.png)
![N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}isonicotinamide](/img/structure/B5500671.png)
![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5500673.png)
![rel-(3S,4S)-4-(dimethylamino)-1-[2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5500680.png)